N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
Starting Materials: 2,4-dimethoxyaniline.
Reaction Conditions: Coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, using palladium catalysts.
Acetamide Formation
Starting Materials: Acetic anhydride or acetyl chloride.
Reaction Conditions: Acylation reactions under mild conditions, often using a base like pyridine to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Benzofuro[3,2-d]pyrimidine Core
Starting Materials: 2-aminobenzofuran and a suitable pyrimidine derivative.
Reaction Conditions: Cyclization reactions under acidic or basic conditions, often using catalysts like Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically performed under acidic or basic conditions.
Products: Oxidized derivatives, potentially altering the methoxy groups or the acetamide moiety.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Often carried out in anhydrous solvents.
Products: Reduced forms of the compound, possibly affecting the carbonyl groups.
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Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Conditions: Varies depending on the desired substitution.
Products: Substituted derivatives, modifying the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, H₂O₂.
Reducing Agents: LiAlH₄, NaBH₄.
Catalysts: Palladium (Pd), Platinum (Pt), Lewis acids (e.g., AlCl₃).
Solvents: Anhydrous solvents like THF, DCM, or ethanol.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Binding: Studied for its ability to bind to proteins and alter their function.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent, particularly in oncology and neurology.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to Active Sites: Inhibit enzyme activity by occupying the active site.
Modulate Receptor Activity: Alter receptor function by binding to specific sites.
Pathway Involvement: Affect signaling pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: shares similarities with other benzofuro[3,2-d]pyrimidine derivatives, such as:
Uniqueness
Structural Features: The specific arrangement of methoxy groups and the acetamide moiety.
Biological Activity: Unique interactions with biological targets, leading to distinct pharmacological profiles.
Reactivity: Different reactivity patterns compared to other similar compounds, influencing its synthetic and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-26-12-7-8-14(16(9-12)27-2)22-17(24)10-23-11-21-18-13-5-3-4-6-15(13)28-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZIQLFAAGJJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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